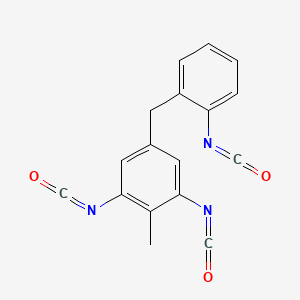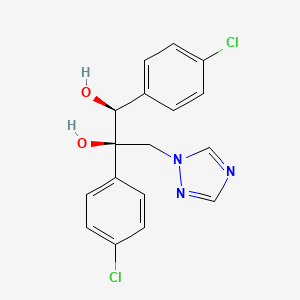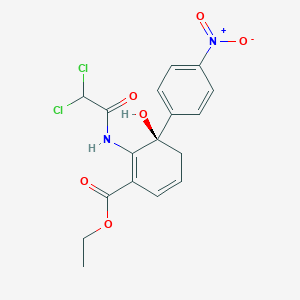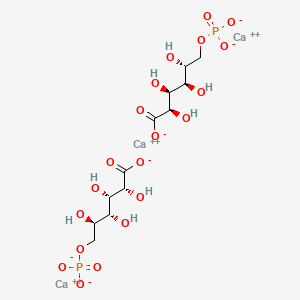
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cyclohexyl ring with a hydroxyl group and two butyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester typically involves the reaction of phosphonic acid derivatives with cyclohexanol under controlled conditions. One common method involves the esterification of phosphonic acid with dibutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol and butanol.
Substitution: Formation of substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt key biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-hydroxycyclohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, dipropyl ester: Similar structure but with propyl ester groups instead of butyl ester groups.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
60324-12-1 |
|---|---|
Molekularformel |
C14H29O4P |
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
1-dibutoxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C14H29O4P/c1-3-5-12-17-19(16,18-13-6-4-2)14(15)10-8-7-9-11-14/h15H,3-13H2,1-2H3 |
InChI-Schlüssel |
FAJOHOSTGGEHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C1(CCCCC1)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















